1-benzyl-N-(3-fluorophenyl)piperidin-4-amine
Overview
Description
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . In this frame, considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .
Molecular Structure Analysis
The molecular formula of 1-benzyl-N-(3-fluorophenyl)piperidin-4-amine is C18H21FN2 . The InChI representation of the molecule is InChI=1S/C18H21FN2/c19-16-7-4-8-18 (13-16)20-17-9-11-21 (12-10-17)14-15-5-2-1-3-6-15/h1-8,13,17,20H,9-12,14H2 . The Canonical SMILES representation is C1CN (CCC1NC2=CC (=CC=C2)F)CC3=CC=CC=C3 .
Physical And Chemical Properties Analysis
The molecular weight of 1-benzyl-N-(3-fluorophenyl)piperidin-4-amine is 284.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 4 . The exact mass is 284.16887684 g/mol , and the monoisotopic mass is also 284.16887684 g/mol . The topological polar surface area is 15.3 Ų .
Scientific Research Applications
Applications in Medicinal Chemistry and Drug Design
- Muscarinic Acetylcholine Receptors Probes : A study by Skaddan et al. (2000) focused on synthesizing and evaluating piperidyl benzilates as in vivo ligands for muscarinic acetylcholine receptors, which are crucial for various neurological functions (Skaddan et al., 2000).
- Sigma Receptor Ligands : Oberdorf et al. (2008) reported on the synthesis and pharmacological evaluation of thiophene bioisosteres of spirocyclic sigma receptor ligands. Sigma receptors are significant for their role in several physiological processes (Oberdorf et al., 2008).
- Monoamine Transporter Inhibitors : Kolhatkar et al. (2003) explored the structure-activity relationships of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues as monoamine transporter inhibitors, which are relevant in the context of neurological disorders (Kolhatkar et al., 2003).
Applications in Chemical Synthesis and Analysis
- Crystal Structure Analysis : Kumar et al. (2020) worked on the crystal structure and DFT studies of closely related compounds, contributing to the understanding of molecular conformations and interactions (Kumar et al., 2020).
- Pharmacokinetics of Novel Compounds : Teffera et al. (2013) studied the impact of hydrolysis-mediated clearance on the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, which is crucial for the development of effective cancer treatments (Teffera et al., 2013).
properties
IUPAC Name |
1-benzyl-N-(3-fluorophenyl)piperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2/c19-16-7-4-8-18(13-16)20-17-9-11-21(12-10-17)14-15-5-2-1-3-6-15/h1-8,13,17,20H,9-12,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYODDJCWJLLETL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC(=CC=C2)F)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901037077 | |
Record name | Despropionyl N-benzyl m-fluoro norfentanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901037077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-(3-fluorophenyl)piperidin-4-amine | |
CAS RN |
131587-28-5 | |
Record name | Despropionyl N-benzyl m-fluoro norfentanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901037077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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